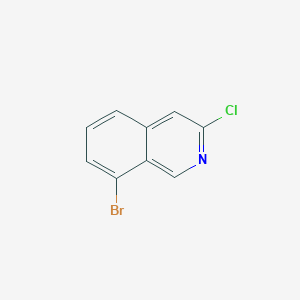

8-Bromo-3-chloroisoquinoline

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

8-bromo-3-chloroisoquinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H5BrClN/c10-8-3-1-2-6-4-9(11)12-5-7(6)8/h1-5H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DBTXKDKSTIONNI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=CC(=NC=C2C(=C1)Br)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H5BrClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30679864 | |

| Record name | 8-Bromo-3-chloroisoquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30679864 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

242.50 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1029720-63-5 | |

| Record name | 8-Bromo-3-chloroisoquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30679864 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 8-Bromo-3-chloroisoquinoline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 8-Bromo-3-chloroisoquinoline: A Versatile Scaffold for Chemical Innovation

Introduction: The Enduring Significance of the Isoquinoline Core in Modern Chemistry

The isoquinoline scaffold, a bicyclic aromatic heterocycle, is a cornerstone in the fields of medicinal chemistry and materials science.[1][2] Its rigid structure and the presence of a basic nitrogen atom provide a unique framework for the design of molecules with diverse biological activities.[1] Halogenated isoquinolines, in particular, serve as highly versatile intermediates, enabling the construction of complex molecular architectures through a variety of cross-coupling reactions. This guide provides a comprehensive technical overview of 8-Bromo-3-chloroisoquinoline, a dihalogenated isoquinoline derivative with significant potential as a building block in synthetic and medicinal chemistry. While specific experimental data for this compound is limited in publicly available literature, this document will synthesize known information, draw logical inferences from closely related structures, and propose scientifically sound protocols for its synthesis and potential applications.

Physicochemical and Structural Characteristics of this compound

Chemical Structure and Identifiers

The structure of this compound is characterized by a bromine atom at the 8-position and a chlorine atom at the 3-position of the isoquinoline ring system.

Caption: Chemical structure of this compound.

Table 1: Physicochemical Properties and Identifiers

| Property | Value | Source |

| Molecular Formula | C₉H₅BrClN | [3] |

| Molecular Weight | 242.50 g/mol | [3] |

| IUPAC Name | This compound | [3] |

| CAS Number | 1029720-63-5 | [3] |

| SMILES | C1=CC2=CC(=NC=C2C(=C1)Br)Cl | [3] |

| InChI Key | DBTXKDKSTIONNI-UHFFFAOYSA-N | [3] |

| Predicted XlogP | 3.8 | [3] |

| Melting Point | Not reported in available literature | |

| Boiling Point | Not reported in available literature |

Predicted Spectroscopic Characteristics

-

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show five signals in the aromatic region (typically δ 7.0-9.5 ppm). The protons on the benzene and pyridine rings will exhibit characteristic splitting patterns (doublets, triplets, or doublets of doublets) based on their coupling with adjacent protons. The chemical shifts will be influenced by the electron-withdrawing effects of the bromine, chlorine, and nitrogen atoms.

-

¹³C NMR Spectroscopy: The carbon NMR spectrum should display nine distinct signals for the nine carbon atoms in the isoquinoline core. The carbons directly attached to the halogens (C3 and C8) will show characteristic shifts, and their signals may be broadened or show reduced intensity depending on the relaxation times.

-

Infrared (IR) Spectroscopy: The IR spectrum is expected to show characteristic absorption bands for C-H stretching of the aromatic rings (around 3000-3100 cm⁻¹), C=C and C=N stretching vibrations within the aromatic system (typically in the 1400-1600 cm⁻¹ region), and C-Cl and C-Br stretching vibrations at lower frequencies (generally below 1000 cm⁻¹).

-

Mass Spectrometry: The mass spectrum will exhibit a characteristic isotopic pattern for a compound containing one bromine atom and one chlorine atom. The molecular ion peak (M⁺) will be accompanied by M+2 and M+4 peaks with a specific intensity ratio due to the natural abundance of the isotopes of bromine (⁷⁹Br and ⁸¹Br) and chlorine (³⁵Cl and ³⁷Cl).

Proposed Synthesis of this compound

A specific, detailed experimental protocol for the synthesis of this compound is not well-documented in the reviewed literature. However, a plausible and logical synthetic route can be devised based on established methodologies for the synthesis of halogenated isoquinolines. The proposed pathway involves the initial synthesis of 8-bromoisoquinoline followed by a regioselective chlorination at the 3-position.

Caption: Proposed two-step synthesis of this compound.

Step-by-Step Experimental Protocol (Proposed)

Step 1: Synthesis of 8-Bromoisoquinoline from Isoquinoline

This procedure is adapted from established methods for the bromination of isoquinoline.

-

Reaction Setup: In a three-necked round-bottom flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, add concentrated sulfuric acid. Cool the flask in an ice-salt bath.

-

Addition of Isoquinoline: Slowly add isoquinoline to the cooled sulfuric acid while maintaining the temperature below 10°C.

-

Bromination: To the resulting solution, add N-bromosuccinimide (NBS) portion-wise, ensuring the temperature remains below 0°C.

-

Reaction Monitoring: Stir the reaction mixture at low temperature for several hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).

-

Work-up: Once the reaction is complete, carefully pour the reaction mixture onto crushed ice.

-

Neutralization and Extraction: Neutralize the acidic solution with a suitable base (e.g., aqueous ammonia or sodium hydroxide) to a pH of approximately 8-9. Extract the aqueous layer with an appropriate organic solvent (e.g., dichloromethane or ethyl acetate).

-

Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield 8-bromoisoquinoline.

Step 2: Synthesis of this compound from 8-Bromoisoquinoline

The chlorination of the 3-position of the isoquinoline ring can be achieved using various chlorinating agents.

-

Reaction Setup: In a sealed tube or a round-bottom flask fitted with a reflux condenser, place 8-bromoisoquinoline.

-

Chlorination: Add a chlorinating agent such as phosphorus oxychloride (POCl₃).

-

Reaction Conditions: Heat the reaction mixture at an elevated temperature (e.g., 100-120°C) for several hours.

-

Reaction Monitoring: Monitor the reaction progress by TLC.

-

Work-up: After completion, carefully quench the reaction mixture by pouring it onto crushed ice.

-

Neutralization and Extraction: Neutralize the solution with a base and extract the product with an organic solvent.

-

Purification: Dry the combined organic extracts, concentrate, and purify the crude product by column chromatography or recrystallization to obtain this compound.

Reactivity and Potential Applications in Drug Discovery and Organic Synthesis

The synthetic utility of this compound lies in the differential reactivity of its two halogen substituents. The carbon-bromine bond is generally more reactive than the carbon-chlorine bond in palladium-catalyzed cross-coupling reactions.[4] This differential reactivity allows for sequential, site-selective functionalization of the isoquinoline core, making it a valuable building block for creating libraries of complex molecules.

Caption: Potential sequential cross-coupling reactions of this compound.

Key Synthetic Transformations

-

Suzuki-Miyaura Coupling: The C8-Br bond can be selectively coupled with a wide range of boronic acids or their derivatives to introduce aryl, heteroaryl, or vinyl substituents.[4] The less reactive C3-Cl bond would likely remain intact under carefully controlled conditions, allowing for a subsequent coupling reaction at that position.

-

Buchwald-Hartwig Amination: The C8-Br position can be selectively aminated with various primary or secondary amines using a palladium catalyst. This reaction is a powerful tool for installing nitrogen-containing functional groups, which are prevalent in many biologically active compounds.

-

Sonogashira Coupling: The C8-Br bond can undergo coupling with terminal alkynes to introduce alkynyl moieties, which are useful for further transformations or as part of a final target structure.

-

Heck Reaction: The C8-Br bond can be coupled with alkenes to form new carbon-carbon double bonds.

The resulting products from these initial couplings at the C8 position would still possess the chloro-substituent at the C3 position, which can then be targeted for further functionalization under more forcing reaction conditions or with more active catalyst systems. This stepwise approach provides a high degree of control over the final molecular structure.

Potential as a Scaffold in Medicinal Chemistry

The isoquinoline nucleus is a "privileged structure" in medicinal chemistry, meaning it is a molecular framework that is capable of binding to multiple biological targets.[1] The introduction of halogen atoms can significantly modulate the pharmacokinetic and pharmacodynamic properties of a molecule by influencing its lipophilicity, metabolic stability, and binding interactions with target proteins. Given the prevalence of halogenated heterocycles in approved drugs, this compound represents an attractive starting point for the synthesis of novel therapeutic agents targeting a wide range of diseases, including cancer, infectious diseases, and neurological disorders.[1]

Safety and Handling

Based on available GHS information, this compound is classified as a hazardous substance.[3]

Table 2: GHS Hazard Statements

| Hazard Code | Statement |

| H302 | Harmful if swallowed |

| H312 | Harmful in contact with skin |

| H315 | Causes skin irritation |

| H319 | Causes serious eye irritation |

| H332 | Harmful if inhaled |

| H335 | May cause respiratory irritation |

Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. All manipulations should be performed in a well-ventilated fume hood.

Conclusion and Future Outlook

This compound is a synthetically valuable, yet underexplored, building block for organic synthesis and medicinal chemistry. Its dihalogenated nature, with the potential for regioselective functionalization, offers a powerful platform for the creation of diverse and complex molecular architectures. While a comprehensive experimental characterization of this compound is currently lacking in the public domain, this guide has provided a framework for its synthesis, predicted properties, and potential applications based on established chemical principles. Further research into the experimental validation of its properties and the exploration of its reactivity in various chemical transformations will undoubtedly unlock its full potential for the development of novel pharmaceuticals and functional materials.

References

-

chemical label this compound. (n.d.). Retrieved January 5, 2026, from [Link]

-

PubChem. (n.d.). This compound. Retrieved January 5, 2026, from [Link]

- Charmet, A. P., Ceselin, G., Stoppa, P., & Tasinato, N. (2022).

- Zeng, J., Lytle, A. K., Gage, D., Johnson, S. J., & Zhan, J. (2013). Specific chlorination of isoquinolines by a fungal flavin-dependent halogenase. Bioorganic & Medicinal Chemistry Letters, 23(4), 1001–1003.

-

PubChemLite. (n.d.). This compound (C9H5BrClN). Retrieved January 5, 2026, from [Link]

-

PubChemLite. (n.d.). 3-bromo-8-chloroisoquinoline (C9H5BrClN). Retrieved January 5, 2026, from [Link]

- Al-Burkani, N., & Al-Majdoub, Z. M. (2024). Insights into Halogen-Induced Changes in 4-Anilinoquinazoline EGFR Inhibitors: A Computational Spectroscopic Study. Molecules, 29(12), 2826.

-

Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Isoquinoline. Retrieved January 5, 2026, from [Link]

-

NROChemistry. (n.d.). Cross-Coupling Reactions. Retrieved January 5, 2026, from [Link]

- Pawar, S. D., Gosavi, D. H., & Pawar, S. D. (2021). Isoquinoline derivatives and its medicinal activity. World Journal of Pharmaceutical Research, 10(12), 1027-1043.

-

Organic Chem Explained. (2018, April 27). Common cross coupling reactions [Video]. YouTube. [Link]

- Vessières, A., Top, S., Beck, W., Hillard, E., & Jaouen, G. (2000). Diphenyl quinolines and isoquinolines: synthesis and primary biological evaluation. Bioorganic & Medicinal Chemistry, 8(11), 2615–2629.

- Spectroscopic Qualitative Analysis Methods for Pharmaceutical Development and Manufacturing. (2011). American Pharmaceutical Review.

-

PubChem. (n.d.). 8-Bromoquinoline. Retrieved January 5, 2026, from [Link]

-

Amerigo Scientific. (n.d.). Exploring the Chemistry and Applications of Isoquinoline. Retrieved January 5, 2026, from [Link]

- Charmet, A. P., Ceselin, G., Stoppa, P., & Tasinato, N. (2022).

- Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future. (2018). Accounts of Chemical Research, 51(10), 2638–2649.

-

IRIS SNS. (2022). The Spectroscopic Characterization of Halogenated Pollutants through the Interplay between Theory and Experiment: Application to R1122. Retrieved January 5, 2026, from [Link]

- Ökten, S., Yilmaz, I., & Kılıç, H. (2025). Highly Brominated Quinolines: Synthesis, Characterization, and Investigation of Anticancer Activities Supported by Molecular Dynamics. Chemistry & Biodiversity, e202401035.

- Ökten, S., Tutar, A., & Kılıç, H. (2016). Reinvestigation of bromination of 8-substituted quinolines and synthesis of novel phthalonitriles.

Sources

8-Bromo-3-chloroisoquinoline CAS number 1029720-63-5

An In-Depth Technical Guide to 8-Bromo-3-chloroisoquinoline (CAS: 1029720-63-5): Synthesis, Reactivity, and Applications

Executive Summary

This compound is a halogenated heterocyclic compound of significant interest to the fields of medicinal chemistry and synthetic organic chemistry. Its structure, featuring two distinct halogen atoms on the isoquinoline scaffold, provides orthogonal handles for sequential, site-selective functionalization. The chlorine atom at the C3 position is activated towards nucleophilic aromatic substitution, while the bromine atom at the C8 position is ideally suited for a variety of metal-catalyzed cross-coupling reactions. This guide provides a comprehensive overview of the physicochemical properties, plausible synthetic strategies, predicted spectroscopic data, and the synthetic utility of this compound, positioning it as a versatile building block for the synthesis of complex molecular architectures and the development of novel pharmaceutical agents.

Introduction to the Isoquinoline Scaffold

The isoquinoline nucleus is a privileged structural motif found in a vast number of natural products, most notably a wide range of alkaloids such as papaverine and morphine.[1] This structural prominence has translated into extensive applications in drug discovery, with isoquinoline derivatives exhibiting a broad spectrum of biological activities, including anticancer, antimicrobial, and antimalarial properties.[2][3] The ability to precisely substitute the isoquinoline ring is therefore crucial for modulating pharmacological activity, making polysubstituted intermediates like this compound highly valuable.

Physicochemical and Structural Properties

This compound is a solid organic compound whose core properties are derived from its aromatic, heterocyclic structure. The key identifiers and computed properties are summarized below.

| Property | Value | Source |

| CAS Number | 1029720-63-5 | [4][5] |

| Molecular Formula | C₉H₅BrClN | [4] |

| Molecular Weight | 242.50 g/mol | [4] |

| IUPAC Name | This compound | [4] |

| SMILES | C1=CC2=CC(=NC=C2C(=C1)Br)Cl | [4] |

| InChI Key | DBTXKDKSTIONNI-UHFFFAOYSA-N | [4] |

| Monoisotopic Mass | 240.92939 Da | [4] |

Synthetic Strategies

Proposed Synthesis via Vilsmeier-Haack Cyclization

The Vilsmeier-Haack reaction is a powerful method for the formylation and cyclization of electron-rich aromatic systems and is particularly effective for creating chloro-substituted heterocyclic rings.[6] This strategy offers a convergent and efficient route starting from a readily available bromoaniline derivative.

Caption: Proposed Vilsmeier-Haack synthesis route.

Detailed Experimental Protocol (Hypothetical)

Disclaimer: This protocol is a proposed methodology based on established chemical principles and has not been experimentally validated. All procedures should be performed by trained personnel with appropriate safety precautions.

Step 1: Synthesis of N-(2-bromophenyl)acetamide

-

To a stirred solution of 2-bromoaniline (1.0 equiv.) in a suitable solvent (e.g., dichloromethane or ethyl acetate) at 0 °C, add acetic anhydride (1.1 equiv.) dropwise.

-

Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring by Thin Layer Chromatography (TLC) for the disappearance of the starting material.

-

Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.

-

Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude acetamide.

-

Purify the product by recrystallization or column chromatography to obtain pure N-(2-bromophenyl)acetamide.

-

Causality: The acetylation of the aniline nitrogen transforms the activating amino group into a moderately deactivating amide. This is crucial for directing the subsequent electrophilic cyclization and for the Vilsmeier-Haack chemistry to proceed effectively.

-

Step 2: Vilsmeier-Haack Cyclization to this compound

-

In a flame-dried, three-necked flask equipped with a dropping funnel and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon), place anhydrous N,N-dimethylformamide (DMF, ~5 equiv.).

-

Cool the DMF to 0 °C in an ice bath. Add phosphorus oxychloride (POCl₃, ~3 equiv.) dropwise while maintaining the temperature below 10 °C. Stir for 30 minutes to pre-form the Vilsmeier reagent.[7]

-

Add a solution of N-(2-bromophenyl)acetamide (1.0 equiv.) in a minimal amount of anhydrous DMF to the Vilsmeier reagent.

-

After the addition is complete, heat the reaction mixture to 80-90 °C and maintain for 4-8 hours. Monitor the reaction progress by TLC. The reaction is driven by the cyclization of the acetamide onto the benzene ring, followed by dehydration and chlorination.[8]

-

Cool the reaction mixture to room temperature and carefully pour it onto crushed ice with vigorous stirring.

-

Neutralize the acidic solution by the slow addition of a base, such as a saturated sodium acetate or sodium carbonate solution, until the pH is approximately 7-8.

-

The crude product should precipitate from the aqueous solution. Collect the solid by vacuum filtration.

-

Wash the solid with cold water and dry under vacuum.

-

Purify the crude this compound by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate gradient) to yield the final product.

Predicted Spectroscopic Characterization

As experimental spectra are not publicly available, the following data are predicted based on the known effects of substituents on the isoquinoline core and general spectroscopic principles.[9]

| Technique | Predicted Data |

| ¹H NMR | The spectrum is expected to show 5 distinct signals in the aromatic region (approx. δ 7.5-9.5 ppm). The H1 proton will likely be the most downfield singlet. The protons on the brominated ring (H5, H6, H7) will form a complex multiplet system, while the H4 proton will appear as a singlet. |

| ¹³C NMR | The proton-decoupled spectrum should exhibit 9 signals for the 9 unique carbon atoms. Carbons adjacent to nitrogen (C1, C3) will be downfield. The C-Br and C-Cl carbons will show characteristic shifts, with the C-Cl bond having a significant deshielding effect. |

| Mass Spec. | The mass spectrum will be highly characteristic due to the isotopic abundances of bromine (⁷⁹Br: ~50.7%, ⁸¹Br: ~49.3%) and chlorine (³⁵Cl: ~75.8%, ³⁷Cl: ~24.2%). This will result in a distinctive cluster of molecular ion peaks: M⁺ (m/z ~241), M+2 (m/z ~243, highest intensity), and M+4 (m/z ~245).[9] |

Chemical Reactivity and Synthetic Utility

The primary value of this compound lies in the differential reactivity of its two halogen substituents, which allows for selective and sequential functionalization.

-

C3-Position (Chloro): The chlorine atom at the C3 position is part of an electron-deficient pyridine ring, activated by the ring nitrogen. It is therefore susceptible to Nucleophilic Aromatic Substitution (SₙAr) with a variety of nucleophiles (e.g., amines, alkoxides, thiolates).

-

C8-Position (Bromo): The bromine atom is on the benzenoid ring and behaves as a typical aryl bromide. It is an excellent substrate for a wide range of metal-catalyzed cross-coupling reactions , such as Suzuki, Sonogashira, Heck, and Buchwald-Hartwig amination.

This orthogonal reactivity enables the molecule to be used as a versatile scaffold for building molecular complexity.

Caption: Orthogonal reactivity pathways of the title compound.

Applications in Drug Discovery

Halogenated building blocks are foundational in modern drug discovery.[10] The bromine atom, in particular, often enhances biological activity or serves as a synthetic handle. This compound is an ideal starting material for generating diverse chemical libraries for high-throughput screening.

For example, a researcher could:

-

Perform a Suzuki coupling at the C8 position with a library of boronic acids.

-

Take the resulting pool of 8-aryl-3-chloroisoquinolines and react them with a library of amines via SₙAr at the C3 position.

This two-step sequence can rapidly generate thousands of unique, complex molecules from a single, versatile starting material, accelerating the process of lead identification and optimization.[11]

Safety and Handling

While specific toxicity data for this compound is not available, related halogenated isoquinolines are classified as irritants.[12][13][14]

-

Hazard Statements: Likely to cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[13] May be harmful if swallowed.

-

Precautions: Standard laboratory personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn. All manipulations should be carried out in a well-ventilated fume hood.

Conclusion

This compound stands out as a strategically designed synthetic intermediate. Its value is defined not by any intrinsic biological activity but by the synthetic potential unlocked through its two chemically distinct halogen atoms. The ability to perform selective SₙAr and cross-coupling reactions provides chemists with a powerful and flexible tool for the rational design and synthesis of novel isoquinoline derivatives for applications spanning from pharmaceutical research to materials science. The synthetic routes and reactivity patterns outlined in this guide provide a solid foundation for researchers and drug development professionals to incorporate this versatile scaffold into their synthetic programs.

References

-

Huang, Q., Hunter, J. A., & Larock, R. C. (2001). Synthesis of Substituted Isoquinolines by Electrophilic Cyclization of Iminoalkynes. The Journal of Organic Chemistry, 66(13), 4671–4683. [Link]

-

Chen, Y., et al. (2008). Synthesis of substituted isoquinolines utilizing palladium-catalyzed α-arylation of ketones. Organic & Biomolecular Chemistry, 6(19), 3538-3541. [Link]

-

Flyer, A. N., Si, C., & Myers, A. G. (2010). A Versatile Synthesis of Substituted Isoquinolines. Angewandte Chemie International Edition, 49(44), 8204-8208. [Link]

-

Organic Chemistry Portal. Isoquinoline synthesis. [Link]

-

Minter, D. E., & Re, M. A. (2002). A new synthesis of 4-substituted isoquinolines. The Journal of Organic Chemistry, 67(10), 3544–3546. [Link]

-

Mogilaiah, K., et al. (2002). Vilsmeier-Haack reagent: A facile synthesis of 2-chloro-3-formylquinolines from N-arylacetamides and transformation. Indian Journal of Chemistry, Section B: Organic Chemistry Including Medicinal Chemistry, 41B(5), 1027-1030. [Link]

-

PubChem. (n.d.). This compound. National Center for Biotechnology Information. [Link]

-

Kamal, A., et al. (2007). Synthesis, antimicrobial activities and cytogenetic studies of newer diazepino quinoline derivatives via Vilsmeier-Haack reaction. Bioorganic & Medicinal Chemistry, 15(10), 3447-3454. [Link]

-

Perumal, S., et al. (2012). Vilsmeier-Haack reaction: A manifest protocol to synthesise bisquinoline. DUT Open Scholar. [Link]

-

Wikipedia. (n.d.). Sandmeyer reaction. [Link]

-

PubChem. (n.d.). 5-Bromo-8-chloroisoquinoline. National Center for Biotechnology Information. [Link]

-

Kaur, N. (2021). Recent trends in the chemistry of Sandmeyer reaction: a review. Journal of the Iranian Chemical Society, 18(12), 3297-3323. [Link]

-

Organic Chemistry Portal. Sandmeyer Reaction. [Link]

-

Kumar, S., & Singh, P. (2021). Synthesis of new Quinoline derivatives using Vilsmeier-Haack reagent: And its spectral characterizations. International Journal of Chemical Studies, 9(6), 11-15. [Link]

- Andersen, K., et al. (2002). Synthesis of 5- or 8-bromoisoquinoline derivatives.

-

Ashenhurst, J. (2018). Reactions of Diazonium Salts: Sandmeyer and Related Reactions. Master Organic Chemistry. [Link]

-

PubChem. (n.d.). 8-Bromoquinoline. National Center for Biotechnology Information. [Link]

-

ResearchGate. (2016). Bromination of 8-substituted quinolines. [Link]

- Andersen, K., et al. (1999). Method of preparing 5- or 8-bromoisoquinoline derivatives.

-

Ökten, S., et al. (2016). Reinvestigation of bromination of 8-substituted quinolines and synthesis of novel phthalonitriles. Records of Natural Products, 10(5), 621-628. [Link]

-

PubChemLite. (n.d.). 3-bromo-8-chloroisoquinoline. [Link]

-

Al-Hussain, S. A., et al. (2022). Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. Molecules, 27(15), 4944. [Link]

-

PubChem. (n.d.). 7-Bromo-3-chloroisoquinoline. National Center for Biotechnology Information. [Link]

-

Szymański, P., et al. (2024). Introducing bromine to the molecular structure as a strategy for drug design. Journal of Medical Science, 93(3), 230-236. [Link]

-

Scribd. (n.d.). ch08 Solutions. [Link]

Sources

- 1. Thieme E-Books & E-Journals [thieme-connect.de]

- 2. acgpubs.org [acgpubs.org]

- 3. mdpi.com [mdpi.com]

- 4. This compound | C9H5BrClN | CID 51341978 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 1029720-63-5|this compound|BLD Pharm [bldpharm.com]

- 6. openscholar.dut.ac.za [openscholar.dut.ac.za]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. chemijournal.com [chemijournal.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. jms.ump.edu.pl [jms.ump.edu.pl]

- 11. Synthesis of substituted isoquinolines utilizing palladium-catalyzed α-arylation of ketones - PMC [pmc.ncbi.nlm.nih.gov]

- 12. arctomsci.com [arctomsci.com]

- 13. 5-Bromo-8-chloroisoquinoline | C9H5BrClN | CID 46839903 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 14. 7-Bromo-3-chloroisoquinoline | C9H5BrClN | CID 51341980 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to 8-Bromo-3-chloroisoquinoline: Synthesis, Characterization, and Applications in Drug Discovery

Introduction: The Strategic Importance of Dihalogenated Isoquinolines

The isoquinoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous natural products and synthetic compounds with a wide spectrum of biological activities.[1][2][3][4] Its rigid, planar structure provides an excellent framework for the precise spatial orientation of functional groups, enabling potent and selective interactions with biological targets. Among the vast library of isoquinoline derivatives, halogenated variants are of particular interest to drug development professionals. The introduction of halogen atoms can profoundly influence a molecule's physicochemical properties, including lipophilicity, metabolic stability, and binding affinity, thereby modulating its pharmacokinetic and pharmacodynamic profile.[5]

This guide focuses on a specific, strategically di-substituted derivative: 8-Bromo-3-chloroisoquinoline. The presence of two distinct halogens at defined positions on the isoquinoline core offers a versatile platform for further chemical elaboration through modern cross-coupling methodologies. This dual functionality makes it a valuable intermediate for the synthesis of complex molecular architectures, particularly in the pursuit of novel kinase inhibitors, a class of therapeutics that has revolutionized the treatment of cancer and other diseases.[2][6]

This document provides a comprehensive overview of this compound, detailing a robust synthetic protocol, outlining a rigorous characterization workflow to ensure chemical integrity, and exploring its potential applications in the context of modern drug discovery. The insights presented herein are grounded in established chemical principles and are intended to empower researchers and scientists in their quest for next-generation therapeutics.

Molecular Identification

| Identifier | Value | Source |

| IUPAC Name | This compound | [7] |

| CAS Number | 1029720-63-5 | [7] |

| Molecular Formula | C₉H₅BrClN | [7] |

| Molecular Weight | 242.50 g/mol | [7] |

| Canonical SMILES | C1=CC2=CC(=NC=C2C(=C1)Br)Cl | [7] |

| InChIKey | DBTXKDKSTIONNI-UHFFFAOYSA-N | [7] |

Proposed Synthesis of this compound: A Rationale-Driven Approach

A direct, one-pot synthesis of this compound is not well-documented in the literature. Therefore, a multi-step, rational approach is proposed, leveraging well-established transformations of the isoquinoline ring system. The chosen strategy prioritizes regioselectivity and the use of readily available starting materials.

The overall synthetic strategy involves two key stages:

-

Stage 1: Synthesis of 8-Bromoisoquinoline. This intermediate is synthesized via electrophilic bromination of isoquinoline under acidic conditions, which favors substitution on the benzene ring.

-

Stage 2: Introduction of Chlorine at the C3 Position. This is achieved through N-oxidation of 8-bromoisoquinoline, followed by deoxygenative chlorination. N-oxidation activates the pyridine ring, making the C1 and C3 positions susceptible to nucleophilic attack.

Caption: Proposed synthetic workflow for this compound.

Experimental Protocol

Part A: Synthesis of 8-Bromoisoquinoline

Causality: The electrophilic bromination of isoquinoline in a strong acid like concentrated sulfuric acid proceeds via the protonated isoquinolinium ion. This deactivates the pyridine ring towards electrophilic attack, directing the bromination to the more electron-rich benzene ring. Careful temperature control is crucial to favor substitution at the C8 position over the C5 position.[8][9]

-

Reaction Setup: In a three-necked round-bottom flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, add concentrated sulfuric acid (10 volumes relative to isoquinoline). Cool the flask to -20°C in a dry ice/acetone bath.

-

Addition of Isoquinoline: Slowly add isoquinoline (1.0 eq.) to the stirred sulfuric acid, ensuring the internal temperature does not rise above 0°C.

-

Bromination: Once the isoquinoline is fully dissolved and the solution is re-cooled to -20°C, add N-bromosuccinimide (NBS) (1.1 eq.) portion-wise, maintaining the temperature below -15°C.

-

Reaction Monitoring: Stir the reaction mixture at -20°C for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS until the starting material is consumed.

-

Work-up: Carefully pour the reaction mixture onto crushed ice. Basify the resulting aqueous solution to pH 9-10 with a concentrated ammonium hydroxide solution, while keeping the mixture cool in an ice bath.

-

Extraction and Purification: Extract the aqueous layer with dichloromethane (3 x 10 volumes). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude 8-bromoisoquinoline can be purified by column chromatography on silica gel.

Part B: Synthesis of this compound

Causality: The nitrogen lone pair in 8-bromoisoquinoline is nucleophilic and can be oxidized to an N-oxide.[10] This N-oxide functionality withdraws electron density from the pyridine ring, making the C1 and C3 positions electrophilic and thus susceptible to nucleophilic attack by chloride ions. Phosphorus oxychloride (POCl₃) serves as both the chlorinating agent and a dehydrating agent to facilitate the deoxygenative chlorination.[11][12]

-

N-Oxidation: Dissolve 8-bromoisoquinoline (1.0 eq.) in a suitable solvent like dichloromethane or chloroform. Add meta-chloroperoxybenzoic acid (m-CPBA) (1.2 eq.) portion-wise at 0°C. Allow the reaction to warm to room temperature and stir for 12-16 hours.

-

Reaction Monitoring: Monitor the formation of 8-bromoisoquinoline N-oxide by TLC or LC-MS.

-

Work-up: Upon completion, wash the reaction mixture with a saturated sodium bicarbonate solution to remove excess m-CPBA and the resulting meta-chlorobenzoic acid. Separate the organic layer, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude N-oxide is often used in the next step without further purification.

-

Chlorination: Carefully add phosphorus oxychloride (POCl₃) (5-10 volumes) to the crude 8-bromoisoquinoline N-oxide at 0°C.

-

Reaction: Heat the reaction mixture to reflux (around 100-110°C) for 2-4 hours. The reaction should be performed in a well-ventilated fume hood.

-

Work-up and Purification: After cooling to room temperature, slowly and carefully quench the reaction by pouring it onto crushed ice. Neutralize the acidic solution with a solid base like sodium carbonate. Extract the product with ethyl acetate or dichloromethane. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated. The final product, this compound, is purified by column chromatography.

Structural Elucidation and Characterization: A Self-Validating System

To ensure the identity and purity of the synthesized this compound, a comprehensive analytical characterization is required. In the absence of published experimental data, a combination of predictive tools and established spectroscopic principles for related compounds provides a robust framework for validation.

Predicted Spectroscopic Data

| Technique | Predicted Data |

| ¹H NMR | Aromatic region (δ 7.5-9.5 ppm) with distinct signals for the 5 remaining protons on the isoquinoline core. |

| ¹³C NMR | 9 distinct signals corresponding to the carbon atoms of the isoquinoline ring. |

| Mass Spec (EI) | Molecular ion (M⁺) peak with a characteristic isotopic pattern for one bromine and one chlorine atom. |

| FT-IR | Characteristic peaks for C=C and C=N stretching in the aromatic system, and C-H stretching and bending vibrations. |

Detailed Spectroscopic Analysis

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum is predicted to show five distinct signals in the aromatic region. The chemical shifts will be influenced by the electron-withdrawing effects of the nitrogen and halogen atoms. Protons closer to these electronegative atoms will appear further downfield. Online prediction tools can provide more specific chemical shift values.[13][14][15][16][17]

-

¹³C NMR: The carbon NMR spectrum should display nine signals, corresponding to the nine carbon atoms in the isoquinoline ring. The carbons directly attached to the bromine and chlorine atoms (C8 and C3) will be significantly influenced and can be identified based on their chemical shifts.

-

-

Mass Spectrometry (MS):

-

The mass spectrum will be a key identifier. The molecular ion peak should exhibit a characteristic isotopic cluster due to the presence of bromine (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio) and chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio). This will result in a pattern of peaks at m/z corresponding to [M]⁺, [M+2]⁺, and [M+4]⁺.

-

Fragmentation Pattern: Common fragmentation pathways for halogenated aromatic compounds involve the loss of the halogen atoms (as radicals or HX) and fragmentation of the heterocyclic ring.[18][19][20][21][22]

-

-

Fourier-Transform Infrared (FT-IR) Spectroscopy:

-

The IR spectrum will show characteristic absorption bands for the isoquinoline core.[23][24][25][26][27]

-

~3100-3000 cm⁻¹: Aromatic C-H stretching vibrations.

-

~1620-1500 cm⁻¹: C=C and C=N stretching vibrations of the aromatic rings.

-

Below 1000 cm⁻¹: C-H out-of-plane bending vibrations, which can be indicative of the substitution pattern.

-

~800-600 cm⁻¹: C-Br and C-Cl stretching vibrations.

-

-

Applications in Drug Development: A Focus on Kinase Inhibition

The isoquinoline scaffold is a "privileged structure" in medicinal chemistry, frequently appearing in molecules targeting protein kinases.[2] Kinases play a pivotal role in cellular signaling, and their dysregulation is a hallmark of many diseases, most notably cancer. The development of small molecule kinase inhibitors has thus become a major focus of modern drug discovery.[28]

Caption: General signaling pathway illustrating the role of kinase inhibitors.

Structure-Activity Relationship (SAR) Insights

While specific biological data for this compound is not publicly available, the structure-activity relationships of related halogenated kinase inhibitors provide compelling rationale for its potential utility:

-

Hydrophobic Interactions: The halogen atoms at the C3 and C8 positions can engage in favorable hydrophobic and halogen bonding interactions within the ATP-binding pocket of kinases.[5] The nature and position of these halogens can significantly impact binding affinity and selectivity.[29][30][31]

-

Vectors for Optimization: The bromine at C8 and chlorine at C3 serve as versatile chemical handles. Through transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig, Sonogashira), a diverse array of substituents can be introduced at these positions. This allows for the systematic exploration of the chemical space around the isoquinoline core to optimize potency, selectivity, and pharmacokinetic properties.

Workflow for Evaluating Kinase Inhibitory Potential

A typical workflow to assess a new isoquinoline derivative, such as one derived from this compound, would involve the following steps:

-

Primary Kinase Screening: The compound is tested against a broad panel of kinases at a single concentration to identify initial "hits."

-

Dose-Response Analysis: For active compounds, IC₅₀ values (the concentration required to inhibit 50% of the kinase activity) are determined to quantify their potency.

-

Cell-Based Assays: The compound's ability to inhibit signaling pathways in cancer cell lines is evaluated, often by measuring the phosphorylation status of downstream proteins via Western blot.

-

Lead Optimization: Based on the initial biological data, derivatives of the hit compound are synthesized (using this compound as a key intermediate) to improve its drug-like properties.

Conclusion

This compound represents a highly valuable, yet underexplored, building block for medicinal chemistry and drug discovery. Its dihalogenated structure provides two distinct points for chemical modification, enabling the synthesis of diverse and complex molecular architectures. Based on the established importance of the isoquinoline scaffold and the strategic placement of halogen atoms, derivatives of this compound are promising candidates for the development of novel kinase inhibitors. The synthetic and analytical methodologies outlined in this guide provide a solid foundation for researchers to synthesize, characterize, and ultimately unlock the therapeutic potential of this versatile chemical entity.

References

-

NMRDB.org. (n.d.). Predict 1H proton NMR spectra. Retrieved from [Link]

-

Patiny, L. (n.d.). Simulate and predict NMR spectra. Retrieved from [Link]

-

NMRium. (n.d.). Predict - NMRium demo. Retrieved from [Link]

-

Wishart DS. (n.d.). PROSPRE - 1H NMR Predictor. Retrieved from [Link]

-

Mestrelab Research. (n.d.). Download NMR Predict. Retrieved from [Link]

- Li, X., et al. (2019).

-

Fernández, G. (n.d.). Reactions with nitrogen lone pair: quinoline and isoquinoline. Química Organica.org. Retrieved from [Link]

- Pirali, O., et al. (2018).

-

Organic Chemistry Portal. (n.d.). Isoquinoline synthesis. Retrieved from [Link]

- Joule, J. A., & Mills, K. (2010). Heterocyclic Chemistry (5th ed.). Wiley.

- Zhang, Y., et al. (2022).

- ACS Publications. (2019). Rh(III)-Catalyzed C(8)

- Kjaer, A., et al. (2016). Structure Identification of Novel Compounds using simple IR, 1H and 13C NMR spectroscopy and Computational Tools. Journal of Chemical and Pharmaceutical Research.

- Chen, Y., et al. (2020).

-

ResearchGate. (2020). (PDF) Investigation of fragmentation behaviours of isoquinoline alkaloids by mass spectrometry combined with computational chemistry. Retrieved from [Link]

- Google Patents. (n.d.). US6500954B1 - Synthesis of 5- or 8-bromoisoquinoline derivatives.

-

ResearchGate. (n.d.). Structure-Activity Relationships of Substituted 2,3,4,4a,5,10b-Hexahydro-benz[h]isoquinoline-6(1H)-ones as 5-HT2C Receptor Antagonists. Retrieved from [Link]

- Google Patents. (n.d.). WO1999067218A2 - Method of preparing 5- or 8-bromoisoquinoline derivatives.

-

ResearchGate. (n.d.). Isoquinolines: Important Cores in Many Marketed and Clinical Drugs. Retrieved from [Link]

- National Center for Biotechnology Information. (2023). Diversely functionalized isoquinolines and their core-embedded heterocyclic frameworks: a privileged scaffold for medicinal chemistry. RSC Medicinal Chemistry.

-

Pendidikan Kimia. (n.d.). Use of 1H, 13C, and 19F‑NMR Spectroscopy and Computational Modeling To Explore Chemoselectivity in the Formation of a Grignard Reagent. Retrieved from [Link]

-

Drug Design Org. (n.d.). Structure Activity Relationships. Retrieved from [Link]

-

ResearchGate. (2013). What experimental procedure works best for chlorinating quinazolones using POCl3, POCl3/PCl5, SOCl2/cat. DMF?. Retrieved from [Link]

-

Chemistry LibreTexts. (2021). 1.7.4: Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]

-

PubMed. (2005). DFT studies and vibrational spectra of isoquinoline and 8-hydroxyquinoline. Retrieved from [Link]

-

Organic Syntheses. (n.d.). Isoquinoline, 5-bromo-8-nitro-. Retrieved from [Link]

-

SpectraBase. (n.d.). Isoquinoline - Optional[FTIR] - Spectrum. Retrieved from [Link]

-

National Center for Biotechnology Information. (2020). Investigation of fragmentation behaviours of isoquinoline alkaloids by mass spectrometry combined with computational chemistry. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). This compound. PubChem. Retrieved from [Link]

-

ResearchGate. (n.d.). Regioselective Chlorination of Quinoline N-Oxides and Isoquinoline N-Oxides Using PPh3/Cl3CCN. Retrieved from [Link]

-

PubMed. (n.d.). Isoquinolines: Important Cores in Many Marketed and Clinical Drugs. Retrieved from [Link]

-

National Institute of Standards and Technology. (n.d.). Isoquinoline. NIST Chemistry WebBook. Retrieved from [Link]

-

National Center for Biotechnology Information. (2022). Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present). Retrieved from [Link]

-

Indian Chemical Society. (n.d.). POCl -PCl mixture: A robust chlorinating agent†. Retrieved from [Link]

-

ResearchGate. (n.d.). Nucleophilic Halogenation of Heterocyclic N‐Oxides: Recent Progress and a Practical Guide. Retrieved from [Link]

-

Chemistry LibreTexts. (2020). 16.10: Fragmentation Patterns in Mass Spectra. Retrieved from [Link]

-

MDPI. (2022). Synthesis, Cytotoxic Evaluation, and Structure-Activity Relationship of Substituted Quinazolinones as Cyclin-Dependent Kinase 9 Inhibitors. Retrieved from [Link]

- Wu, H., & Hynes, J., Jr. (2010).

-

University of Colorado Boulder. (n.d.). Table of Characteristic IR Absorptions. Retrieved from [Link]

-

Semantic Scholar. (n.d.). Exploring the Pharmacological Potential of Isoquinoline Derivatives: A Comprehensive Review. Retrieved from [Link]

-

National Center for Biotechnology Information. (2023). POCl3 mediated one-pot deoxygenative aromatization and electrophilic chlorination of dihydroxy-2-methyl-4-oxo-indeno[1,2-b]pyrroles. Retrieved from [Link]

-

Amerigo Scientific. (n.d.). Exploring the Chemistry and Applications of Isoquinoline. Retrieved from [Link]

-

National Center for Biotechnology Information. (2015). Dual kinase-bromodomain inhibitors for rationally designed polypharmacology. Retrieved from [Link]

-

MDPI. (n.d.). A Complete 1H and 13C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. Retrieved from [Link]

-

PubMed. (2024). Structural Insights on the Role of Halogen Bonding in Protein MEK Kinase-Inhibitor Complexes. Retrieved from [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Diversely functionalized isoquinolines and their core-embedded heterocyclic frameworks: a privileged scaffold for medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 4. Exploring the Chemistry and Applications of Isoquinoline - Amerigo Scientific [amerigoscientific.com]

- 5. Structural Insights on the Role of Halogen Bonding in Protein MEK Kinase-Inhibitor Complexes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Isoquinolines: Important Cores in Many Marketed and Clinical Drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. This compound | C9H5BrClN | CID 51341978 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. US6500954B1 - Synthesis of 5- or 8-bromoisoquinoline derivatives - Google Patents [patents.google.com]

- 9. WO1999067218A2 - Method of preparing 5- or 8-bromoisoquinoline derivatives - Google Patents [patents.google.com]

- 10. Reactions with nitrogen lone pair: quinoline and isoquinoline [quimicaorganica.org]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. Simulate and predict NMR spectra [nmrdb.org]

- 14. Visualizer loader [nmrdb.org]

- 15. app.nmrium.com [app.nmrium.com]

- 16. PROSPRE [prospre.ca]

- 17. Download NMR Predict - Mestrelab [mestrelab.com]

- 18. Investigation of fragmentation behaviours of isoquinoline alkaloids by mass spectrometry combined with computational chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

- 20. chem.libretexts.org [chem.libretexts.org]

- 21. Investigation of fragmentation behaviours of isoquinoline alkaloids by mass spectrometry combined with computational chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 22. chem.libretexts.org [chem.libretexts.org]

- 23. pubs.aip.org [pubs.aip.org]

- 24. DFT studies and vibrational spectra of isoquinoline and 8-hydroxyquinoline - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. spectrabase.com [spectrabase.com]

- 26. Isoquinoline [webbook.nist.gov]

- 27. uanlch.vscht.cz [uanlch.vscht.cz]

- 28. Dual kinase-bromodomain inhibitors for rationally designed polypharmacology - PMC [pmc.ncbi.nlm.nih.gov]

- 29. Structure Activity Relationships - Drug Design Org [drugdesign.org]

- 30. Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present) - PMC [pmc.ncbi.nlm.nih.gov]

- 31. mdpi.com [mdpi.com]

An In-depth Technical Guide to 8-Bromo-3-chloroisoquinoline: Synthesis, Properties, and Applications in Drug Discovery

This technical guide provides a comprehensive overview of 8-Bromo-3-chloroisoquinoline, a halogenated heterocyclic compound with significant potential as a building block in medicinal chemistry and materials science. This document is intended for researchers, scientists, and drug development professionals, offering in-depth insights into its synthesis, physicochemical properties, spectroscopic characterization, chemical reactivity, and potential applications, particularly in the realm of oncology and kinase inhibitor development.

Introduction: The Significance of Halogenated Isoquinolines

The isoquinoline scaffold is a prominent structural motif found in a vast array of natural products and synthetic compounds exhibiting diverse and potent biological activities.[1] The introduction of halogen substituents, such as bromine and chlorine, onto the isoquinoline core profoundly influences the molecule's physicochemical properties, including its lipophilicity, metabolic stability, and electronic distribution. These modifications can lead to enhanced binding affinity for biological targets and improved pharmacokinetic profiles, making halogenated isoquinolines highly sought-after intermediates in drug discovery.[1][2] this compound, with its distinct substitution pattern, offers multiple reactive sites for further chemical elaboration, rendering it a versatile scaffold for the synthesis of compound libraries for high-throughput screening.

Physicochemical and Spectroscopic Profile

A thorough understanding of the fundamental properties of this compound is crucial for its effective utilization in research and development.

Core Molecular Attributes

The key molecular and physical properties of this compound are summarized in the table below.

| Property | Value | Source |

| Molecular Formula | C₉H₅BrClN | PubChem[3] |

| Molecular Weight | 242.50 g/mol | PubChem[3] |

| IUPAC Name | This compound | PubChem[3] |

| CAS Number | 1029720-63-5 | PubChem[3] |

| Canonical SMILES | C1=CC2=CC(=NC=C2C(=C1)Br)Cl | PubChem[3] |

| InChI Key | DBTXKDKSTIONNI-UHFFFAOYSA-N | PubChem[3] |

| Monoisotopic Mass | 240.92939 Da | PubChem[3] |

| Appearance | Predicted to be a solid at room temperature | - |

| Solubility | Expected to be soluble in organic solvents like DMSO, DMF, and chlorinated solvents | - |

Spectroscopic Characterization

2.2.1. Predicted ¹H NMR Spectrum

The proton NMR spectrum is expected to show signals in the aromatic region, typically between 7.5 and 9.5 ppm. The protons on the isoquinoline ring system will exhibit complex splitting patterns due to spin-spin coupling. The chemical shifts are influenced by the deshielding effects of the aromatic rings and the electron-withdrawing nature of the halogen substituents.

2.2.2. Predicted ¹³C NMR Spectrum

The carbon NMR spectrum will display nine distinct signals corresponding to the nine carbon atoms in the molecule. The carbons attached to the bromine and chlorine atoms are expected to have their chemical shifts significantly influenced by the "heavy atom effect," which can lead to broader signals and shifts that are sometimes difficult to predict with high accuracy without empirical data.[4] A general prediction of the chemical shift ranges for the carbons in this compound is provided in the table below, based on standard chemical shift tables and data from related structures.[5]

| Carbon Position | Predicted Chemical Shift (ppm) | Notes |

| C1 | ~150-155 | |

| C3 | ~150-155 | Attached to Chlorine |

| C4 | ~120-125 | |

| C4a | ~135-140 | Quaternary Carbon |

| C5 | ~125-130 | |

| C6 | ~128-133 | |

| C7 | ~128-133 | |

| C8 | ~120-125 | Attached to Bromine |

| C8a | ~130-135 | Quaternary Carbon |

2.2.3. Mass Spectrometry

The mass spectrum of this compound will show a characteristic isotopic pattern for the molecular ion peak due to the presence of bromine (isotopes ⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio) and chlorine (isotopes ³⁵Cl and ³⁷Cl in an approximate 3:1 ratio). This will result in a cluster of peaks for the molecular ion [M]⁺, [M+2]⁺, and [M+4]⁺, which is a definitive feature for compounds containing both bromine and chlorine. The exact mass can be used to confirm the elemental composition.[3]

2.2.4. Infrared (IR) Spectroscopy

The IR spectrum is expected to show characteristic absorption bands for C-H stretching of the aromatic ring (around 3000-3100 cm⁻¹), C=C and C=N stretching vibrations within the aromatic system (in the 1400-1600 cm⁻¹ region), and C-Br and C-Cl stretching vibrations (typically below 800 cm⁻¹).

Synthesis and Reactivity

A reliable and scalable synthetic route is paramount for the practical application of this compound. While a direct, one-pot synthesis is not prominently documented, a plausible and logical synthetic strategy can be devised based on established methodologies for the synthesis of its precursors.

Proposed Synthetic Pathway

A two-step synthetic approach starting from commercially available isoquinoline is proposed. This pathway involves the initial bromination of the isoquinoline core, followed by chlorination.

Caption: Proposed two-step synthesis of this compound.

Step 1: Synthesis of 8-Bromoisoquinoline

The synthesis of 8-bromoisoquinoline can be achieved through the electrophilic bromination of isoquinoline. A well-established method involves the use of N-bromosuccinimide (NBS) in concentrated sulfuric acid at low temperatures.[6][7] Careful temperature control is crucial to selectively favor the formation of the 8-bromo isomer over other isomers.[7]

Experimental Protocol:

-

In a three-necked round-bottom flask equipped with a mechanical stirrer, thermometer, and addition funnel, cool concentrated sulfuric acid to 0°C.

-

Slowly add isoquinoline while maintaining the temperature below 30°C.

-

Cool the resulting solution to -25°C using a dry ice/acetone bath.

-

Add N-bromosuccinimide portion-wise, ensuring the internal temperature remains between -25°C and -20°C.

-

Stir the reaction mixture at this temperature for several hours until the reaction is complete (monitored by TLC or LC-MS).

-

Pour the reaction mixture onto crushed ice and carefully neutralize with an aqueous ammonia solution to a pH of ~9, keeping the temperature below 25°C.

-

Extract the product with a suitable organic solvent (e.g., diethyl ether or dichloromethane).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography or recrystallization to yield 8-bromoisoquinoline.

Step 2: Chlorination of 8-Bromoisoquinoline

The introduction of the chlorine atom at the 3-position of the 8-bromoisoquinoline intermediate can be accomplished using standard chlorinating agents. This type of transformation often proceeds via an N-oxide intermediate, followed by treatment with a chlorinating agent like phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂).

Experimental Protocol:

-

Dissolve 8-bromoisoquinoline in a suitable solvent (e.g., chloroform or acetic acid).

-

Add an oxidizing agent (e.g., m-CPBA or hydrogen peroxide) to form the N-oxide.

-

After the formation of the N-oxide is complete, remove the solvent.

-

Treat the crude N-oxide with a chlorinating agent such as phosphorus oxychloride (POCl₃).

-

Heat the reaction mixture to reflux for several hours.

-

After completion, cool the reaction and carefully quench by pouring it onto crushed ice.

-

Neutralize with a base (e.g., sodium bicarbonate or sodium hydroxide solution).

-

Extract the product with an organic solvent.

-

Wash, dry, and concentrate the organic extracts.

-

Purify the final product, this compound, by column chromatography.

Chemical Reactivity and Synthetic Utility

The two distinct halogen substituents on the isoquinoline ring of this compound provide a platform for a variety of chemical transformations, making it a valuable intermediate for generating molecular diversity.

Caption: Key reaction types for the functionalization of this compound.

3.2.1. Palladium-Catalyzed Cross-Coupling Reactions

The bromine atom at the 8-position is particularly amenable to palladium-catalyzed cross-coupling reactions due to the higher reactivity of aryl bromides compared to aryl chlorides in such transformations.[8]

-

Suzuki-Miyaura Coupling: This reaction allows for the formation of a carbon-carbon bond by coupling with an organoboron reagent (e.g., an aryl or vinyl boronic acid).[9][10][11] This is a powerful method for synthesizing biaryl compounds, which are common motifs in pharmaceuticals.

-

Buchwald-Hartwig Amination: This reaction enables the formation of carbon-nitrogen bonds, providing access to a wide range of substituted anilines and related compounds.

-

Sonogashira Coupling: This allows for the formation of carbon-carbon triple bonds by coupling with a terminal alkyne, useful for the synthesis of various extended π-systems.

3.2.2. Nucleophilic Aromatic Substitution

The chlorine atom at the 3-position is activated towards nucleophilic aromatic substitution (SₙAr) by the electron-withdrawing effect of the ring nitrogen. This allows for the introduction of a variety of nucleophiles, such as amines, alkoxides, and thiolates, to further functionalize the molecule.

Applications in Drug Discovery and Development

The structural features of this compound make it an attractive starting point for the design and synthesis of novel therapeutic agents. The broader class of substituted isoquinolines has been extensively explored for various pharmacological activities.[1][2][12][13]

Kinase Inhibitors in Oncology

A significant area of application for isoquinoline derivatives is in the development of protein kinase inhibitors for cancer therapy.[14][15][16][17] Kinases are crucial regulators of cell signaling pathways, and their dysregulation is a hallmark of many cancers. The isoquinoline scaffold can be elaborated to create molecules that bind to the ATP-binding site of specific kinases, thereby inhibiting their activity and blocking downstream signaling pathways that promote tumor growth and survival. The bromo and chloro substituents on this compound can be strategically utilized to introduce functionalities that enhance binding affinity and selectivity for target kinases.

Other Potential Therapeutic Areas

Beyond oncology, isoquinoline derivatives have demonstrated a wide range of biological activities, including:

-

Antimicrobial and antifungal activity[12]

-

Anti-inflammatory and analgesic properties[1]

-

Antiviral activity[2]

The versatile reactivity of this compound allows for the systematic exploration of structure-activity relationships (SAR) to optimize compounds for these and other therapeutic applications.

Safety and Handling

As with any chemical reagent, proper safety precautions must be observed when handling this compound.

Hazard Identification

Based on GHS classifications for this compound, the following hazards are identified:

-

H302: Harmful if swallowed.[3]

-

H312: Harmful in contact with skin.[3]

-

H315: Causes skin irritation.[3]

-

H319: Causes serious eye irritation.[3]

-

H332: Harmful if inhaled.[3]

-

H335: May cause respiratory irritation.[3]

Recommended Handling Procedures

-

Engineering Controls: Handle in a well-ventilated area, preferably in a chemical fume hood.

-

Personal Protective Equipment (PPE): Wear appropriate protective clothing, including chemical-resistant gloves, safety goggles, and a lab coat.

-

Hygiene: Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling.

-

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials.

Conclusion

This compound is a valuable and versatile heterocyclic building block with significant potential in drug discovery and materials science. Its dual halogenation at strategic positions provides a rich platform for diverse chemical modifications through well-established synthetic methodologies like palladium-catalyzed cross-coupling and nucleophilic aromatic substitution. While direct experimental data for this specific compound is limited, its properties and reactivity can be reliably inferred from related structures. The demonstrated importance of the substituted isoquinoline scaffold in medicinal chemistry, particularly in the development of kinase inhibitors, underscores the potential of this compound as a key intermediate for the synthesis of novel, biologically active molecules. As research in this area continues, this compound is poised to play an increasingly important role in the development of next-generation therapeutics.

References

- Gouliaev, A. H., & Brown, W. D. (2002). Synthesis of 5- or 8-bromoisoquinoline derivatives. U.S.

- Jackson, A. H., & Stewart, G. W. (1971). Synthesis of 8-bromoisoquinolines and a crystal structure of an acyclic secondary amine-borane. Journal of the Chemical Society, Perkin Transactions 1, 19, 2253-2257.

- Cheon, S. H., Park, J. S., Chung, B. H., Choi, B. G., Cho, W. J., Choi, S. U., & Lee, C. O. (1998). Synthesis and structure-activity relationship studies of substituted isoquinoline analogs as antitumor agent. Archives of Pharmacal Research, 21(2), 193-197.

- Gouliaev, A. H., & Brown, W. D. (1999). Method of preparing 5- or 8-bromoisoquinoline derivatives.

- Kaczor, A. A., & Kandefer-Szerszeń, M. (2022). Recent Advances in Synthetic Isoquinoline-Based Derivatives in Drug Design. Molecules, 27(19), 6598.

- Genentech, Inc. (2018). Isoquinolines as inhibitors of hpk1.

- Brown, W. D., & Gouliaev, A. H. (2004). Synthesis of 5-Bromoisoquinoline and 5-Bromo-8-nitroisoquinoline. Organic Syntheses, 81, 98.

- Manikandan, A., & Sivakumar, A. (2024). Exploring the Pharmacological Potential of Isoquinoline Derivatives: A Comprehensive Review.

-

ResearchGate. (n.d.). Results of halogenated quinolines 35-39. Retrieved from [Link]

-

PrepChem. (n.d.). Synthesis of 3-chloroquinoline. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Database. Retrieved from [Link]

- Bertrand, T., et al. (2015). Synthesis and Kinase Inhibitory Potencies of Pyrazolo[3,4-g]isoquinolines. Molecules, 20(8), 13866-13883.

- Al-Warhi, T., et al. (2021). Synthesis and Characterization of Novel Functionally Substituted Planar Pyrimidothienoisoquinolines and Nonplanar (3aR, 4S, 9aS)-pyrazolo[3,4-g]isoquinolines. ACS Omega, 6(12), 8439-8453.

- Sharma, A., et al. (2023). Diversely functionalized isoquinolines and their core-embedded heterocyclic frameworks: a privileged scaffold for medicinal chemistry. RSC Medicinal Chemistry, 14(6), 986-1033.

-

National Center for Biotechnology Information. (n.d.). 6-Bromo-3-chloroisoquinoline. PubChem Compound Database. Retrieved from [Link]

-

PubChemLite. (n.d.). 3-bromo-8-chloroisoquinoline. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). 1-Bromo-3-chloroisoquinoline. PubChem Compound Database. Retrieved from [Link]

- Asano, Y., et al. (2008). Discovery, synthesis and biological evaluation of isoquinolones as novel and highly selective JNK inhibitors (1). Bioorganic & Medicinal Chemistry, 16(8), 4715-4732.

-

Mettler Toledo. (n.d.). Suzuki Cross-Coupling Reactions Mechanisms. Retrieved from [Link]

-

Oregon State University. (n.d.). 13C NMR Chemical Shifts. Retrieved from [Link]

-

Wikipedia. (n.d.). Suzuki reaction. Retrieved from [Link]

-

NMRDB.org. (n.d.). Predict 13C carbon NMR spectra. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]

-

Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). 8-Bromoquinoline. PubChem Compound Database. Retrieved from [Link]

- Al-Suhaimi, E. A., et al. (2023). Medicinal Chemistry of Quinazolines as Anticancer Agents Targeting Tyrosine Kinases. Molecules, 28(7), 2969.

-

Chemistry Stack Exchange. (2015). Calculated 13C NMR Shifts of brominated Carbons. Retrieved from [Link]

- Ciba-Geigy Corporation. (1971). Process for the production of 5,7-dichloro-8-hydroxy-quinoline and 5,7-dichloro-8-hydroxy-quinaldine. U.S.

-

Organic Chemistry Portal. (n.d.). Chloroarene synthesis by chlorination or substitution. Retrieved from [Link]

-

ResearchGate. (2013). 19F and 13C GIAO-NMR chemical shifts for the identification of perfluoro-quinoline and -isoquinoline derivatives. Retrieved from [Link]

Sources

- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 2. Recent Advances in Synthetic Isoquinoline-Based Derivatives in Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound | C9H5BrClN | CID 51341978 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 5. 13C NMR Chemical Shift [sites.science.oregonstate.edu]

- 6. US6500954B1 - Synthesis of 5- or 8-bromoisoquinoline derivatives - Google Patents [patents.google.com]

- 7. Organic Syntheses Procedure [orgsyn.org]

- 8. Suzuki reaction - Wikipedia [en.wikipedia.org]

- 9. mt.com [mt.com]

- 10. Suzuki Coupling [organic-chemistry.org]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. pubs.acs.org [pubs.acs.org]

- 13. Diversely functionalized isoquinolines and their core-embedded heterocyclic frameworks: a privileged scaffold for medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 14. WO2018183964A1 - Isoquinolines as inhibitors of hpk1 - Google Patents [patents.google.com]

- 15. Synthesis and Kinase Inhibitory Potencies of Pyrazolo[3,4-g]isoquinolines - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Discovery, synthesis and biological evaluation of isoquinolones as novel and highly selective JNK inhibitors (1) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Medicinal Chemistry of Quinazolines as Anticancer Agents Targeting Tyrosine Kinases [mdpi.com]

Spectroscopic data for 8-Bromo-3-chloroisoquinoline (NMR, IR, MS)

An In-depth Technical Guide to the Spectroscopic Characterization of 8-Bromo-3-chloroisoquinoline

This guide provides a comprehensive technical overview of the spectroscopic methodologies and expected data for the structural elucidation of this compound. Designed for researchers, chemists, and drug development professionals, this document moves beyond a simple data repository. It details the rationale behind experimental protocols and offers an expert interpretation of predicted spectroscopic data, establishing a framework for the confident characterization of this and similar halogenated heterocyclic compounds.

While publicly available experimental spectra for this compound (CAS 1029720-63-5) are scarce, this guide utilizes established spectroscopic principles and predictive models to present a robust analytical profile. The focus is on the practical application of Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) for unambiguous structure verification.

Molecular Structure and Properties

This compound is a disubstituted isoquinoline with the molecular formula C₉H₅BrClN.[1] Its structure presents a unique analytical challenge due to the presence of two different halogen atoms, which impart distinct and highly informative signatures in various spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for determining the precise arrangement of atoms in an organic molecule. For this compound, ¹H and ¹³C NMR will reveal the specific substitution pattern on the isoquinoline core.

Expertise & Experience: The Rationale Behind the NMR Protocol

The choice of solvent and internal standard is critical for acquiring high-quality, reproducible NMR data. Deuterated chloroform (CDCl₃) is a common and effective solvent for many nonpolar to moderately polar organic compounds like the target molecule.[2] Tetramethylsilane (TMS) is the universally accepted internal standard for ¹H and ¹³C NMR in organic solvents because its signal appears upfield from most organic protons and carbons, preventing spectral overlap, and it is chemically inert.[3] A sample concentration of 5-25 mg for ¹H NMR and 20-50 mg for ¹³C NMR is recommended to achieve an optimal signal-to-noise ratio within a reasonable acquisition time.[2][4]

Experimental Protocol: ¹H and ¹³C NMR

-

Sample Preparation: Accurately weigh 10-20 mg of this compound into a clean, dry vial.[5][]

-

Dissolution: Add approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v TMS.[2]

-

Homogenization: Gently vortex or sonicate the vial to ensure the sample is fully dissolved. A homogenous solution is crucial for sharp, well-resolved NMR signals.[3]

-

Filtration & Transfer: Filter the solution through a pipette containing a small plug of glass wool directly into a clean 5 mm NMR tube to remove any particulate matter.[5]

-

Analysis: Insert the NMR tube into the spectrometer. Acquire the ¹H NMR spectrum, followed by the ¹³C NMR spectrum. Standard acquisition parameters on a 400 MHz or 500 MHz spectrometer are typically sufficient.

Visualization: NMR Sample Preparation Workflow

Caption: Workflow for acquiring an ATR-FTIR spectrum.

Predicted IR Data and Interpretation

Table 2: Predicted Characteristic IR Absorptions for this compound

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| 3100-3000 | C-H Stretch | Aromatic C-H |

| 1620-1580 | C=N Stretch | Isoquinoline Ring |

| 1550-1450 | C=C Stretch | Aromatic Ring |

| 850-550 | C-Cl Stretch | Aryl Chloride |

| 690-515 | C-Br Stretch | Aryl Bromide |

-

IR Analysis: The IR spectrum will be dominated by aromatic signals. The sharp peaks above 3000 cm⁻¹ are characteristic of C-H stretching in the aromatic rings. [7]Multiple bands between 1620 and 1450 cm⁻¹ correspond to the C=C and C=N stretching vibrations within the fused isoquinoline ring system. The most diagnostic signals for this specific molecule will be found in the lower frequency "fingerprint" region. A strong absorption band is expected between 850-550 cm⁻¹ for the C-Cl stretch, and another between 690-515 cm⁻¹ for the C-Br stretch. [8][9]The presence of both bands is a key indicator of the molecule's structure.

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments, allowing for the determination of its molecular weight and elemental composition.

Expertise & Experience: The Rationale Behind the MS Protocol

Electron Ionization (EI) is a classic and highly effective "hard" ionization technique for small, relatively volatile organic molecules. [10][11]The high energy of the electron beam (typically 70 eV) causes extensive fragmentation, which can be immensely useful for structural elucidation by revealing the molecule's constituent parts. [11][12]This fragmentation pattern serves as a molecular fingerprint. For this compound, EI-MS is ideal for observing the characteristic isotopic pattern of the molecular ion.

Experimental Protocol: EI-MS

-

Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe for solids or after separation by Gas Chromatography (GC-MS). The sample is volatilized under high vacuum.

-

Ionization: Bombard the gaseous sample molecules with a high-energy electron beam (70 eV). This ejects an electron from the molecule, forming a positively charged molecular ion (M⁺•) and various fragment ions. [12]3. Mass Analysis: Accelerate the generated ions through a magnetic or electric field in a mass analyzer (e.g., a quadrupole or time-of-flight analyzer). The ions are separated based on their mass-to-charge (m/z) ratio.

-

Detection: The separated ions are detected, and their abundance is plotted against their m/z ratio to generate a mass spectrum.

Visualization: Electron Ionization MS Workflow

Caption: General workflow for Electron Ionization Mass Spectrometry.

Predicted MS Data and Interpretation

The most telling feature in the mass spectrum of this compound will be the molecular ion cluster. This arises from the natural isotopic abundances of bromine (⁷⁹Br: ~50.7%, ⁸¹Br: ~49.3%) and chlorine (³⁵Cl: ~75.8%, ³⁷Cl: ~24.2%).

Table 3: Predicted Molecular Ion Cluster for C₉H₅BrClN

| Ion | Contributing Isotopes | Calculated m/z | Predicted Relative Abundance |

| [M]⁺• | ⁷⁹Br, ³⁵Cl | 240.9 | ~77% |

| [M+2]⁺• | ⁸¹Br, ³⁵Cl or ⁷⁹Br, ³⁷Cl | 242.9 | 100% (base peak) |

| [M+4]⁺• | ⁸¹Br, ³⁷Cl | 244.9 | ~31% |

-